Methyl 5-bromo-2-ureidothiophene-3-carboxylate
CAS No.:
Cat. No.: VC15897298
Molecular Formula: C7H7BrN2O3S
Molecular Weight: 279.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7BrN2O3S |
|---|---|
| Molecular Weight | 279.11 g/mol |
| IUPAC Name | methyl 5-bromo-2-(carbamoylamino)thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C7H7BrN2O3S/c1-13-6(11)3-2-4(8)14-5(3)10-7(9)12/h2H,1H3,(H3,9,10,12) |
| Standard InChI Key | NOCKNFYBIYMQPG-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(SC(=C1)Br)NC(=O)N |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
Methyl 5-bromo-2-ureidothiophene-3-carboxylate belongs to the thiophene family, a class of sulfur-containing heterocycles renowned for their electronic properties and biological activity. The compound’s IUPAC name, methyl 5-bromo-2-(carbamoylamino)thiophene-3-carboxylate, reflects its substitution pattern:
-
Bromine at position 5, enabling electrophilic aromatic substitution.
-
Ureido group (-NH-C(=O)-NH) at position 2, providing hydrogen-bonding capabilities.
-
Methyl ester (-COOCH) at position 3, facilitating further hydrolysis or transesterification .
Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 845889-21-6 |
| Molecular Formula | |
| Molecular Weight | 279.11 g/mol |
| SMILES | COC(=O)C1=C(SC(=C1)Br)NC(=O)N |
| InChIKey | NOCKNFYBIYMQPG-UHFFFAOYSA-N |
The crystal structure remains uncharacterized, but computational models predict planar geometry with intramolecular hydrogen bonding between the ureido NH and ester carbonyl .
Synthetic Methodologies
Stepwise Synthesis from Thiophene Precursors
The synthesis typically begins with commercially available methyl 3-aminothiophene-2-carboxylate, as outlined in Scheme 1 :
Scheme 1: Synthetic Route to Methyl 5-Bromo-2-Ureidothiophene-3-Carboxylate
-
N-Protection: Treatment with trichloroacetyl isocyanate in tetrahydrofuran (THF) yields the protected intermediate (93% yield).
-
Bromination: Reaction with bromine () in acetic acid at 80°C introduces bromine at position 5.
-
Urea Formation: Ammonolysis in methanol converts the trichloroacetyl group to a ureido moiety.
-
Cyclization: Potassium tert-butoxide in dimethylformamide (DMF) induces cyclization, forming the thiophene core.
This method emphasizes regioselectivity, with bromination occurring exclusively at position 5 due to electronic directing effects .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO). Stability studies indicate decomposition above 150°C, with the ureido group prone to hydrolysis under strongly acidic or basic conditions.
Spectroscopic Data
-
IR (KBr): 1720 cm (C=O ester), 1665 cm (C=O urea), 1540 cm (N-H bend) .
-
H NMR (400 MHz, DMSO-d): δ 8.21 (s, 1H, NH), 7.95 (s, 1H, NH), 6.89 (s, 1H, thiophene-H), 3.85 (s, 3H, OCH).
Applications in Medicinal Chemistry
Kinase Inhibitor Development
The ureido group’s hydrogen-bonding capacity makes this compound a candidate for kinase binding pockets. In a 2016 study, analogs demonstrated sub-micromolar inhibition of GluK1 kainate receptors (IC = 0.26 μM) .
Antibacterial Agents
Structural analogs in the FimH antagonist class (e.g., compound 4b, Table 1) show biofilm prevention (IC = 0.26 μM), suggesting potential against uropathogenic E. coli .
Table 1: Bioactivity of Selected Thiophene Derivatives
Comparative Analysis with Structural Analogs
Table 2: Key Analogues and Their Properties
| Compound | CAS Number | Key Differences |
|---|---|---|
| Methyl 5-bromo-thiophene-2-carboxylate | 62224-19-5 | Lacks ureido group |
| Methyl 4-bromo-thiophene-3-carboxylate | Not Available | Bromine at position 4 |
The ureido group in methyl 5-bromo-2-ureidothiophene-3-carboxylate enhances binding affinity compared to non-ureido analogs, as evidenced by a 10-fold increase in GluK1 inhibition .
Challenges and Future Directions
Scale-up synthesis remains challenging due to low yields in alkylation steps (e.g., 18% yield for intermediate 12 in Scheme 1) . Future work should optimize catalytic systems and explore continuous flow methodologies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume